2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid
Overview
Description
“2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid” is a compound that falls under the category of tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s also known as Boc-Dap-OH .
Synthesis Analysis
The synthesis of Boc-protected amino acids involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
Boc-protected amino acids have been used in peptide synthesis as synthetic support, cleavage reagent, and solvents . They have been used in solution-phase amide formation under thermal heating .
Scientific Research Applications
Scientific Research Applications of Related Compounds
Biomedical Applications : Research on similar compounds has shown significant potential in biomedical applications. For instance, the use of amino acid derivatives in drug research has increased due to their biological relevance and impact on drug development. Amino acids and their derivatives play crucial roles in various biological and pharmacological effects, such as antioxidant activity, anticancer, antimicrobial, and anti-inflammatory properties. Their biocompatibility and biodegradability make them suitable for various therapeutic applications, including drug delivery systems and as active pharmaceutical ingredients (Schreier et al., 2012; Thompson & Scholz, 2021).
Environmental Impact and Remediation : Certain derivatives of complex organic compounds have been identified as pollutants with significant environmental impacts, necessitating the development of novel remediation strategies. Studies on the fate, accumulation, and impact of these compounds in the environment are crucial for drafting new regulations and protecting public health. Research on the degradation processes and stability of compounds under various conditions can also provide insights into their environmental persistence and the effectiveness of wastewater treatment options (Barchańska et al., 2019; Goodwin et al., 2018).
Material Science and Polymers : The development of new materials, including polymers based on amino acid derivatives, has wide-ranging applications from biomedical to industrial use. Highly branched polymers, for example, show promise in drug and gene delivery due to their unique properties. Research into the synthesis, properties, and applications of these materials can lead to innovations in various fields, including nanotechnology and materials science (Thompson & Scholz, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withTyrosine-protein phosphatase non-receptor type 1 . This protein plays a key role in cellular processes such as cell growth and division.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amino groups, preventing unwanted reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
The Boc group is commonly used in peptide synthesis to protect amino groups, and its removal allows for peptide bond formation .
Pharmacokinetics
It’s known that the bioavailability of similar compounds can be influenced by factors such as the presence of other drugs .
Result of Action
Given its structure and the known uses of boc-protected amino acids, it’s likely that this compound could be used in the synthesis of peptides or proteins, potentially influencing cellular processes such as cell growth and division .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can affect its action. Boc-protected amino acid ionic liquids, which are similar to this compound, are miscible in solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
properties
IUPAC Name |
4-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJQFNHLEZEZMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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